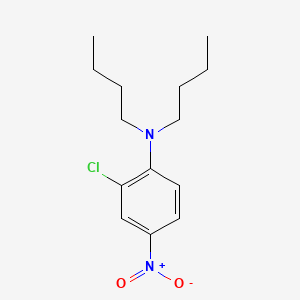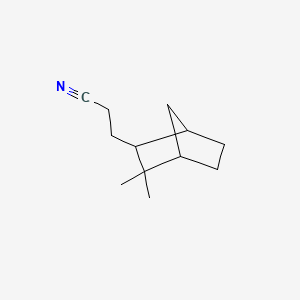
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile is an organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl derivatives with propiononitrile under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure provides stability and rigidity, which can affect the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)
- {3,3-Dimethylbicyclo(2.2.1)heptan-2-yl}methanamine
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)propiononitrile is unique due to its specific nitrile functional group, which imparts distinct reactivity and potential applications. The bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
CAS No. |
85567-33-5 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanenitrile |
InChI |
InChI=1S/C12H19N/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h9-11H,3-6,8H2,1-2H3 |
InChI Key |
FLEZSMIKDUKERR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1CCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



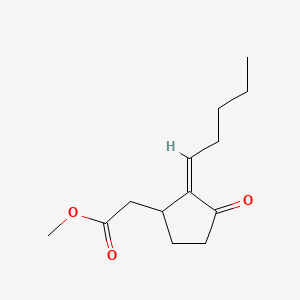
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

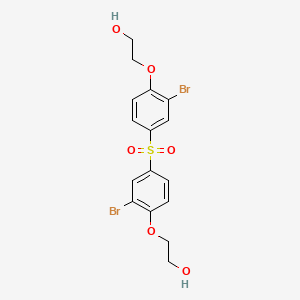
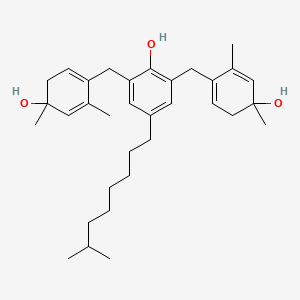
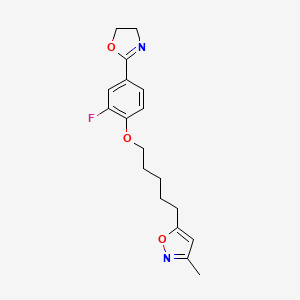


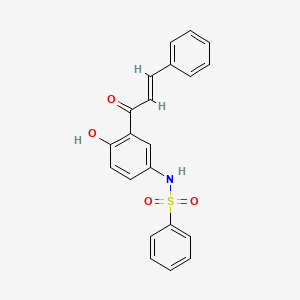
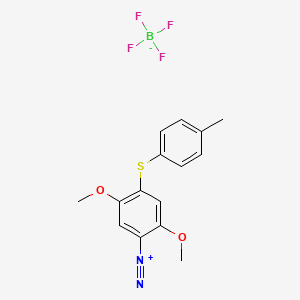

![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
